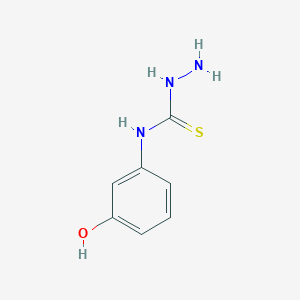

N-(3-hydroxyphenyl)hydrazinecarbothioamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-hydroxyphenyl)hydrazinecarbothioamide is a compound that belongs to the class of hydrazinecarbothioamides It is characterized by the presence of a hydrazine group (-NH-NH2) and a thioamide group (-CS-NH2) attached to a phenyl ring substituted with a hydroxyl group (-OH) at the meta position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxyphenyl)hydrazinecarbothioamide typically involves the reaction of 3-hydroxybenzaldehyde with thiosemicarbazide under acidic or basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently undergoes cyclization to yield the desired product. Common solvents used in this synthesis include ethanol and methanol, and the reaction is often carried out at elevated temperatures to facilitate the formation of the product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

N-(3-hydroxyphenyl)hydrazinecarbothioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioamide group to an amine group.

Substitution: The hydroxyl group on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Alkylated or acylated derivatives of the original compound.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Properties

Research indicates that derivatives of benzo[d]thiazole and pyrido-pyrimidine compounds exhibit significant anticancer activity. For instance, studies have shown that compounds similar to benzo[d]thiazol-2-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone can inhibit the proliferation of cancer cells by targeting specific pathways involved in tumor growth. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of angiogenesis.

| Compound | Cancer Type | Mechanism of Action | Reference |

|---|---|---|---|

| Benzo[d]thiazol derivative | Breast Cancer | Induces apoptosis via caspase activation | |

| Pyrido-pyrimidine derivative | Lung Cancer | Inhibits VEGF signaling pathway |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies show that it exhibits activity against various bacterial strains and fungi. The mechanism typically involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

| Microorganism | Activity | Mechanism | Reference |

|---|---|---|---|

| E. coli | Inhibitory | Cell membrane disruption | |

| S. aureus | Inhibitory | Metabolic pathway inhibition |

Agrochemicals

Pesticidal Applications

Benzo[d]thiazol-2-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone has shown promise as a pesticide. Its derivatives have been tested for efficacy against pests in agricultural settings. The compound's mode of action often involves neurotoxicity in insects or inhibition of key enzymes necessary for their survival.

Material Sciences

Polymer Additives

In material sciences, the compound is being explored as an additive in polymer formulations. Its incorporation can enhance thermal stability and mechanical properties of polymers, making them suitable for various industrial applications.

| Property | Improvement | Application Area | Reference |

|---|---|---|---|

| Thermal Stability | Increased | Automotive components | |

| Mechanical Strength | Enhanced | Construction materials |

Case Studies

Case Study 1: Anticancer Activity Evaluation

A study published in a peer-reviewed journal evaluated the anticancer effects of a synthesized derivative of benzo[d]thiazol-2-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone on human breast cancer cell lines. The results indicated significant cell death at low micromolar concentrations, with detailed analysis showing activation of apoptotic pathways through caspase cascades.

Case Study 2: Pesticidal Efficacy Against Aphids

In agricultural trials, a formulation containing the compound was tested against aphid populations in soybean crops. Results demonstrated a reduction in aphid numbers by over 70% within two weeks of application, showcasing its potential as an effective biopesticide.

Mecanismo De Acción

The mechanism by which N-(3-hydroxyphenyl)hydrazinecarbothioamide exerts its effects involves interactions with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit the PI3K/Akt/mTOR signaling pathway, leading to apoptosis and cell cycle arrest in cancer cells . Additionally, its antioxidant properties are due to its ability to scavenge free radicals and reduce oxidative stress.

Comparación Con Compuestos Similares

Similar Compounds

N-(3-methoxyphenyl)hydrazinecarbothioamide: Similar structure but with a methoxy group instead of a hydroxyl group.

N-(3-chlorophenyl)hydrazinecarbothioamide: Contains a chlorine atom instead of a hydroxyl group.

N-(3-nitrophenyl)hydrazinecarbothioamide: Features a nitro group in place of the hydroxyl group.

Uniqueness

N-(3-hydroxyphenyl)hydrazinecarbothioamide is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological activity. The hydroxyl group enhances its ability to form hydrogen bonds, influencing its solubility and interaction with biological targets.

Actividad Biológica

N-(3-hydroxyphenyl)hydrazinecarbothioamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis and Characterization

This compound is synthesized through the reaction of 3-hydroxybenzaldehyde with hydrazinecarbothioamide. The resulting compound can be characterized using various spectroscopic techniques, including IR and NMR spectroscopy, which confirm the presence of functional groups such as hydrazone and thioamide moieties.

Anticancer Activity

Research indicates that derivatives of hydrazinecarbothioamides exhibit significant anticancer properties. A study focused on the lead optimization of compounds similar to this compound demonstrated potent activity against HER-2 overexpressed breast cancer cell lines (SKBr-3). Specifically, the compound showed an IC50 value of 17.44 µM, which was more effective than the standard drug 5-fluorouracil (IC50 = 38.58 µM) .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | SKBr-3 | 17.44 ± 0.01 | Induces apoptosis via DNA degradation |

| Standard (5-FU) | SKBr-3 | 38.58 ± 0.04 | DNA synthesis inhibition |

The mechanism by which this compound exerts its anticancer effects includes inducing apoptosis and inhibiting cellular proliferation, as evidenced by increased apoptotic populations in treated cells .

Antioxidant Activity

Another aspect of biological activity is the antioxidant potential of this compound. Studies have shown that hydrazinecarbothioamides can inhibit free radical formation, suggesting a protective role against oxidative stress. For instance, specific derivatives demonstrated IC50 values for DPPH radical scavenging activity ranging from 39.39 µM to 42.32 µM, indicating a stronger antioxidant capacity compared to traditional antioxidants like BHA and AA .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the phenolic and hydrazone structures significantly influence biological activity. For example, substituents on the phenyl ring can enhance or diminish anticancer efficacy. Compounds with electron-donating groups tend to exhibit increased activity due to improved interactions with biological targets .

Table 2: Structure-Activity Relationship Insights

| Substituent Type | Effect on Activity |

|---|---|

| Electron-donating groups (e.g., -OH) | Increased anticancer activity |

| Electron-withdrawing groups (e.g., -NO2) | Decreased activity |

Case Studies

Several case studies have investigated the biological activities of hydrazinecarbothioamides:

- Breast Cancer Study : A comprehensive evaluation of various derivatives showed that compounds like this compound effectively inhibited ALDH+ cancer stem cells, suggesting their potential in targeting resistant cancer populations .

- Antioxidant Evaluation : In vitro studies demonstrated that derivatives exhibited significant antioxidant properties, highlighting their potential role in preventing oxidative damage in cells .

Propiedades

IUPAC Name |

1-amino-3-(3-hydroxyphenyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3OS/c8-10-7(12)9-5-2-1-3-6(11)4-5/h1-4,11H,8H2,(H2,9,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNEYQLHWUKJYLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)NC(=S)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.